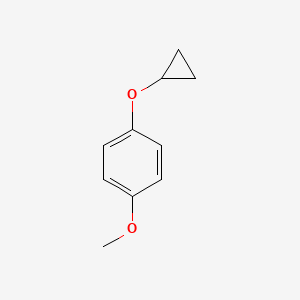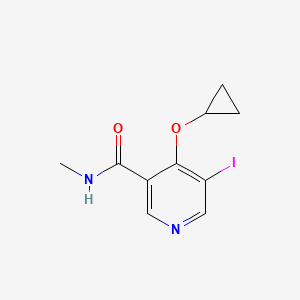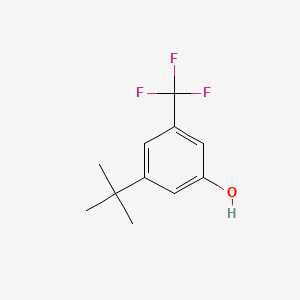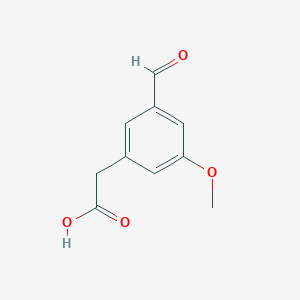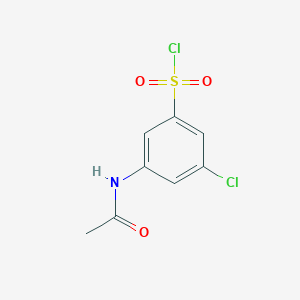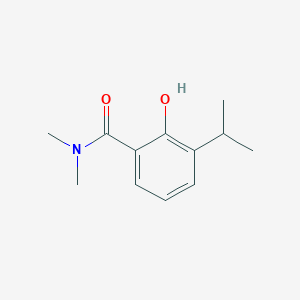
2-(Cyclohexylmethyl)-3-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethyl)-3-hydroxybenzenesulfonamide is an organic compound that features a cyclohexylmethyl group attached to a benzenesulfonamide structure with a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-hydroxybenzenesulfonamide typically involves the reaction of cyclohexylmethyl bromide with 3-hydroxybenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylmethyl)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexylmethyl-3-oxobenzenesulfonamide.
Reduction: Formation of cyclohexylmethyl-3-aminobenzenesulfonamide.
Substitution: Formation of cyclohexylmethyl-3-alkoxybenzenesulfonamide or cyclohexylmethyl-3-acylbenzenesulfonamide.
Applications De Recherche Scientifique
2-(Cyclohexylmethyl)-3-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylmethyl)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The hydroxyl and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethylbenzenesulfonamide: Lacks the hydroxyl group, which may affect its reactivity and bioactivity.
3-Hydroxybenzenesulfonamide: Lacks the cyclohexylmethyl group, which may influence its solubility and interaction with biological targets.
Cyclohexylmethyl-3-aminobenzenesulfonamide:
Uniqueness
2-(Cyclohexylmethyl)-3-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential as a bioactive compound in various applications.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c14-18(16,17)13-8-4-7-12(15)11(13)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2,(H2,14,16,17) |
Clé InChI |
ARWRFZWHMDXKJB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=CC=C2S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


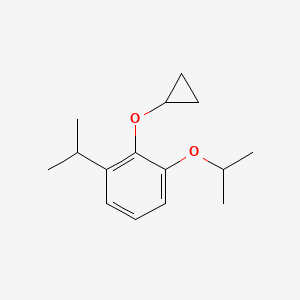
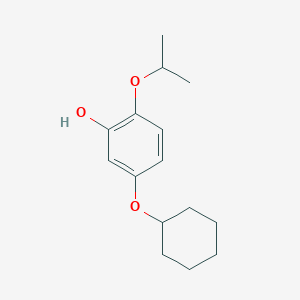

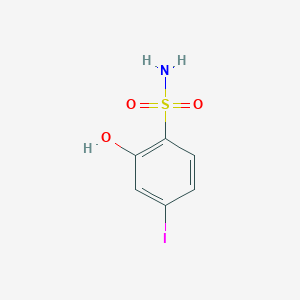
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

